molecular formula C20H23NO4 B10977159 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10977159
M. Wt: 341.4 g/mol
InChI Key: JHWBLUSIAUHRAW-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a benzylpiperidine moiety and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the benzylpiperidine and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.

    Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced derivatives, and substituted analogs, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its unique combination of a bicyclic structure with a benzylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C20H23NO4/c22-19(17-15-6-7-16(25-15)18(17)20(23)24)21-10-8-14(9-11-21)12-13-4-2-1-3-5-13/h1-7,14-18H,8-12H2,(H,23,24)

InChI Key

JHWBLUSIAUHRAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4C=CC(C3C(=O)O)O4

Origin of Product

United States

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